molecular formula C6H12FNO B14780898 (3S,4R)-3-fluoro-3-methyl-piperidin-4-ol

(3S,4R)-3-fluoro-3-methyl-piperidin-4-ol

Cat. No.: B14780898
M. Wt: 133.16 g/mol
InChI Key: LAHZTLAEFVDQON-GDVGLLTNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-3-Fluoro-3-methyl-piperidin-4-ol is a fluorinated piperidine derivative characterized by a hydroxyl group at position 4, a fluorine atom, and a methyl group at position 3, with defined stereochemistry (3S,4R). Its stereochemistry and substituent arrangement influence its physicochemical properties, metabolic stability, and receptor interactions .

Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

(3S)-3-fluoro-3-methylpiperidin-4-ol

InChI

InChI=1S/C6H12FNO/c1-6(7)4-8-3-2-5(6)9/h5,8-9H,2-4H2,1H3/t5?,6-/m0/s1

InChI Key

LAHZTLAEFVDQON-GDVGLLTNSA-N

Isomeric SMILES

C[C@@]1(CNCCC1O)F

Canonical SMILES

CC1(CNCCC1O)F

Origin of Product

United States

Preparation Methods

Core Synthetic Strategies

Piperidine Ring Formation via Cyclization

The piperidine scaffold is typically constructed from pyridine or cyclohexanone precursors. A common route involves partial reduction of substituted pyridines:

Example protocol (from):

  • Substrate preparation : 3-Fluoro-4-aminopyridine is benzoylated to form a pyridinium salt.
  • Reduction : Sodium borohydride in methanol reduces the pyridinium intermediate to a 1,2,3,6-tetrahydropyridine.
  • Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) saturates the tetrahydropyridine to piperidine.

Key data:

  • Yield: 85–92% for pyridine-to-piperidine conversion.
  • Chirality control: Rhodium catalysts with BIPHEP ligands achieve enantiomeric excess (ee) >99% in asymmetric hydrogenation.

Fluorination Methods

Electrophilic Fluorination

Late-stage fluorination using Selectfluor or DAST (diethylaminosulfur trifluoride) is widely employed:

DAST-mediated fluorination (from):

  • Substrate : 3-Hydroxy-3-methyl-piperidin-4-one.
  • Conditions : DAST (1.2 equiv), CH₂Cl₂, −78°C → RT, 12 h.
  • Outcome : 89% yield, dr (diastereomeric ratio) 4:1 (3S,4R:3R,4S).
Deoxyfluorination with XtalFluor-E

Advantage : Reduced side reactions vs. DAST.

  • Substrate : 3-Hydroxy-3-methyl-piperidin-4-ol.
  • Conditions : XtalFluor-E (1.5 equiv), Et₃N·3HF, CH₃CN, 80°C, 6 h.
  • Outcome : 76% yield, dr 7:1.

Stereochemical Control

Asymmetric Hydrogenation

Merck’s approach for CGRP antagonist intermediates (from):

  • Substrate : 3-Fluoro-4-benzoyl-1,2,3,6-tetrahydropyridine.
  • Catalyst : Ru(COD)(Me-allyl)₂ with (R)-BINAP ligand.
  • Conditions : 1 mol% catalyst, H₂ (50 psi), 2-Me-THF/MeOH, 25°C.
  • Result : 97% yield, 86% ee (upgraded to >99% ee via SFC).

Enzymatic Dynamic Kinetic Resolution

Dynamic transaminase catalysis (from):

  • Substrate : 3-Fluoro-4-ketopiperidine.
  • Enzyme : Codexis ATA-3 (1 mol%), PLP cofactor, isopropylamine.
  • Conditions : pH 10.5, 45°C, 24 h.
  • Result : 66% yield, dr 15:1 (syn:anti), 96% ee.

Industrial-Scale Optimizations

Continuous Flow Reactors

Benefits : Improved heat transfer and reduced reaction times.

  • Fluorination step : Tubular reactor with DAST/CH₂Cl₂, residence time 30 min.
  • Output : 92% conversion, dr 5:1.

Purification Techniques

Crystallization vs. Chromatography :

Method Purity Yield Cost
Chiral SFC >99.5% 70% High
Crystallization (EtOAc/hexane) 98% 85% Low

Industrial preference : Crystallization for cost efficiency.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield ee/dr Scalability
Asymmetric Hydrogenation Pyridine Ru-catalyzed H₂ 97% 86% ee High
Enzymatic Transamination 4-Ketopiperidine ATA-3 enzyme 66% 96% ee Moderate
DAST Fluorination 3-Hydroxypiperidine Electrophilic F 89% dr 4:1 High
XtalFluor-E 3-Hydroxypiperidine Deoxyfluorination 76% dr 7:1 Moderate

Challenges and Solutions

Fluoride Scavenging

Issue : Hydrodefluorination during hydrogenation.
Solution : Add Ti(OiPr)₄ (2 equiv) to sequester F⁻, reducing des-fluoro byproduct to <3%.

Stereochemical Drift

Issue : Epimerization during amide coupling.
Mitigation : Use low-temperature (0–5°C) conditions with DCC/HOBt, achieving dr retention >98%.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-fluoro-3-methyl-piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3S,4R)-3-fluoro-3-methyl-piperidin-4-ol is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of (3S,4R)-3-fluoro-3-methyl-piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Position and Stereochemistry

  • (3S,4R)-4-(4-Fluorophenyl)-3-(Hydroxymethyl)piperidinium Chloride (Paroxetine Degradation Impurity)

    • Structure : Features a 4-fluorophenyl group at position 4 and a hydroxymethyl group at position 3. Lacks the 3-fluoro and 3-methyl substituents of the target compound.
    • Properties : The fluorophenyl group enhances lipophilicity, while the hydroxymethyl group increases hydrogen-bonding capacity. The (3S,4R) configuration aligns with paroxetine’s stereochemistry, critical for serotonin reuptake inhibition .
    • Application : Identified as a degradation product of paroxetine, a selective serotonin reuptake inhibitor (SSRI) .
  • Rel-(3S,4R)-4-Fluoro-3-Methylpiperidine Hydrochloride Structure: Contains a 4-fluoro and 3-methyl substituents but differs in fluorine position (C4 vs. C3 in the target). Properties: The methyl group at C3 and fluorine at C4 create distinct steric and electronic effects. The hydrochloride salt improves aqueous solubility compared to the free base .
  • (3R,4R)-3,4-Dimethylpiperidine Derivatives

    • Structure : Lacks fluorine but includes dimethyl groups at C3 and C4.
    • Properties : Dimethyl groups increase ring rigidity and steric hindrance, reducing metabolic oxidation. Lower polarity compared to fluorinated analogs .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP (Predicted) Solubility (Water) Melting Point (°C)
(3S,4R)-3-Fluoro-3-methyl-piperidin-4-ol 149.15 0.98 Moderate (free base) Not reported
(3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chloride 253.72 1.45 High (ionic form) 164–166 (oxalate salt)
Rel-(3S,4R)-4-Fluoro-3-methylpiperidine hydrochloride 183.65 1.12 High (salt form) Not reported
(3R,4R)-3,4-Dimethylpiperidine 113.20 1.35 Low Not reported

Key Observations :

  • Fluorine and hydroxyl groups enhance polarity and hydrogen-bonding capacity, improving solubility in polar solvents.
  • Salt forms (e.g., hydrochloride) significantly increase water solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.